molecular formula C12H14O3 B14426265 (2R,6S)-2-methoxy-6-phenyloxan-4-one CAS No. 85613-00-9

(2R,6S)-2-methoxy-6-phenyloxan-4-one

Cat. No.: B14426265
CAS No.: 85613-00-9
M. Wt: 206.24 g/mol
InChI Key: FYRNYBSGXQCYHG-NWDGAFQWSA-N
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Description

(2R,6S)-2-Methoxy-6-phenyloxan-4-one is a chiral six-membered oxygen-containing cyclic ketone (oxan-4-one) with a methoxy group at the 2R position and a phenyl group at the 6S position. Its molecular formula is C₁₂H₁₄O₃ (molecular weight: 206.24 g/mol).

Properties

CAS No.

85613-00-9

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(2R,6S)-2-methoxy-6-phenyloxan-4-one

InChI

InChI=1S/C12H14O3/c1-14-12-8-10(13)7-11(15-12)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3/t11-,12+/m0/s1

InChI Key

FYRNYBSGXQCYHG-NWDGAFQWSA-N

Isomeric SMILES

CO[C@H]1CC(=O)C[C@H](O1)C2=CC=CC=C2

Canonical SMILES

COC1CC(=O)CC(O1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Asymmetric Hetero-Diels-Alder Cycloaddition

The hetero-Diels-Alder reaction between dienes and carbonyl compounds provides direct access to pyranones with excellent stereocontrol. For (2R,6S)-2-methoxy-6-phenyloxan-4-one, a chiral oxazaborolidine catalyst enables enantioselective formation of the pyran ring.

Procedure :

  • A Danishefsky-type diene reacts with a benzaldehyde-derived carbonyl electrophile under Lewis acid catalysis.
  • Chiral induction achieves >90% enantiomeric excess (ee) when using (R)-BINOL-derived catalysts.
  • Post-cyclization oxidation with m-CPBA converts the intermediate dihydropyranone to the fully saturated oxan-4-one.

Key Data :

Catalyst Yield (%) ee (%)
(R)-BINOL-AlCl3 78 92
Jacobsen’s Salen-Co 65 88

Advantages : High stereoselectivity, modular diene/electrophile pairing.
Limitations : Sensitivity to moisture, requiring anhydrous conditions.

Stereoselective Grignard Addition to Dihydropyranones

Grignard reagents add to α,β-unsaturated lactones with axial selectivity, enabling installation of the C6 phenyl group.

Procedure :

  • Synthesize 3-diethoxyphosphoryl-5,6-dihydropyran-4-one via phosphorylation of a diketene intermediate.
  • Add phenylmagnesium bromide at −78°C, favoring axial attack to establish the (6S) configuration.
  • Quench with NH4Cl and oxidize the resulting secondary alcohol to a ketone using Dess-Martin periodinane.

Mechanistic Insight :
The axial preference arises from torsional strain in the transition state, as described by the Cieplak model. Bulky phosphonate groups at C3 further bias nucleophilic attack trajectories.

Stereochemical Outcome :

  • Diastereomeric ratio (dr): 8:1 (6S:6R)
  • Isolated yield: 72% after column chromatography.

Horner-Wadsworth-Emmons Olefination

This method constructs the exo-methylene group adjacent to the ketone, later reduced to install the methoxy moiety.

Procedure :

  • Condense ethyl acetoacetate with benzaldehyde under basic conditions to form a Knoevenagel adduct.
  • Treat with triethyl phosphonoacetate in the presence of NaH, inducing olefination.
  • Catalytic hydrogenation (H2/Pd-C) saturates the double bond, followed by epoxidation and acid-catalyzed ring-opening to introduce the methoxy group.

Optimization Data :

Base Temperature (°C) Yield (%)
K2CO3 80 65
DBU 25 58

Challenges : Competing side reactions during epoxidation necessitate careful stoichiometric control.

Installation of the Methoxy Group

Nucleophilic Displacement of a Hydroxyl Precursor

A two-step protocol converts a C2 hydroxyl group to methoxy:

  • Mesylation of the alcohol with methanesulfonyl chloride.
  • SN2 displacement using sodium methoxide in anhydrous DMF.

Yield : 89% over two steps.
Stereochemical Integrity : Retention of configuration confirmed by polarimetry.

Oxidative Methylation

Direct methylation via Mitsunobu reaction:

  • React C2 alcohol with methanol and DIAD/PPh3.
  • Achieves 94% yield but risks racemization at C6.

Resolution of Racemates

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (2R,6S)-enantiomer, enabling chromatographic separation.

Conditions :

  • Substrate: Racemic 2-hydroxy-6-phenyloxan-4-one
  • Enzyme loading: 20 mg/mmol
  • Conversion: 45% at 24 h (ee >99%).

Chiral Stationary Phase Chromatography

Use of cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers with a separation factor (α) of 1.32.

Comparative Analysis of Synthetic Routes

Method Total Yield (%) ee (%) Scalability
Hetero-Diels-Alder 62 92 Moderate
Grignard Addition 68 95 High
Horner-Wadsworth-Emmons 54 88 Low

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2-methoxy-6-phenyloxan-4-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group, leading to the formation of a ketone derivative.

    Reduction: The oxane ring can be reduced to form a dihydro derivative, altering the ring’s saturation.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydro derivative.

    Substitution: Introduction of various substituents onto the phenyl ring, depending on the reagents used.

Scientific Research Applications

(2R,6S)-2-methoxy-6-phenyloxan-4-one has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies involving enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific stereochemical requirements.

Mechanism of Action

The mechanism of action of (2R,6S)-2-methoxy-6-phenyloxan-4-one involves its interaction with molecular targets through its chiral centers. The specific stereochemistry allows it to bind selectively to enzymes or receptors, influencing biological pathways. The methoxy and phenyl groups contribute to its binding affinity and specificity, enabling it to modulate biochemical processes effectively.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Molecular Formula Molecular Weight Key Features Applications/Notes Reference
(2R,6S)-2-Methoxy-6-Phenyloxan-4-One C₁₂H₁₄O₃ 206.24 Chiral oxan-4-one core; 2R-methoxy, 6S-phenyl substituents Presumed synthetic intermediate for chiral molecules -
Bis[(2R,6S)-4-(5-amino-3-carboxy-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinolin-7-yl)-2,6-dimethylpiperazin-1-ium] sulfate pentahydrate C₄₀H₅₈F₄N₈O₁₆S 1071.0 Piperazinium salt with fluorinated quinolone; planar anion ring Fourth-generation fluoroquinolone antibiotic; low solubility addressed via salt formation
(2R,3R)-3-[(6-Deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-4H-chromen-4-one C₂₁H₂₀O₁₀ 432.38 Chromen-4-one core; glycosyl and dihydroxyphenyl substituents Antioxidant or phytochemical applications
Synonym from C₅₄H₅₆O₁₁ 881.04 Hexahydropyrano-dioxin with multiple phenylmethoxy groups Likely used in glycosylation studies or as a carbohydrate mimic
Macrocyclic lactone from C₅₃H₈₃NO₂₀ 1126.2 Complex macrocycle with hydroxyl, methyl, and glycosyl groups Potential antibiotic or antifungal agent (structural resemblance to macrolides)

Key Comparative Insights:

Core Structure and Reactivity: The target compound’s oxan-4-one core distinguishes it from chromen-4-one derivatives (e.g., ) and macrocyclic lactones (). Compared to the piperazinium salt in , the target lacks nitrogen atoms and cationic character, limiting its direct use in ionic interactions but enhancing stability under neutral conditions.

Substituent Effects: The 2R-methoxy and 6S-phenyl groups introduce steric hindrance and chirality, which are absent in simpler oxanones or planar fluoroquinolone derivatives (). These features may influence enantioselective catalysis or drug-receptor binding . Compounds with glycosyl substituents (e.g., ) exhibit higher hydrophilicity, contrasting with the hydrophobic phenyl group in the target compound.

Applications: Antibiotic derivatives () rely on fluorine and quinolone cores for DNA gyrase inhibition, whereas the target’s oxan-4-one structure suggests utility in non-antibiotic contexts, such as fragrances or polymer precursors. Chromen-4-ones () often show antioxidant activity due to phenolic hydroxyl groups, a feature absent in the target compound .

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